molecular formula C26H27N3O4 B13945118 2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide CAS No. 473801-79-5

2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide

Cat. No.: B13945118
CAS No.: 473801-79-5
M. Wt: 445.5 g/mol
InChI Key: YIAJLKOWFCTZOS-QHCPKHFHSA-N
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Description

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-methoxyaniline, benzoyl chloride, and a suitable chiral auxiliary to ensure the correct stereochemistry.

    Formation of Intermediate: The first step involves the acylation of 2-methoxyaniline with benzoyl chloride to form an intermediate benzamide derivative.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a chiral auxiliary and 3-methyl-1-oxobutan-2-yl group to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide compounds.

Scientific Research Applications

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide
  • 2-Benzamido-N-[(2S)-1-(2-chloroanilino)-3-methyl-1-oxobutan-2-yl]benzamide
  • 2-Benzamido-N-[(2S)-1-(2-fluoroanilino)-3-methyl-1-oxobutan-2-yl]benzamide

Uniqueness

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide is unique due to the presence of the methoxyaniline group, which imparts specific chemical and biological properties

Properties

CAS No.

473801-79-5

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C26H27N3O4/c1-17(2)23(26(32)28-21-15-9-10-16-22(21)33-3)29-25(31)19-13-7-8-14-20(19)27-24(30)18-11-5-4-6-12-18/h4-17,23H,1-3H3,(H,27,30)(H,28,32)(H,29,31)/t23-/m0/s1

InChI Key

YIAJLKOWFCTZOS-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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